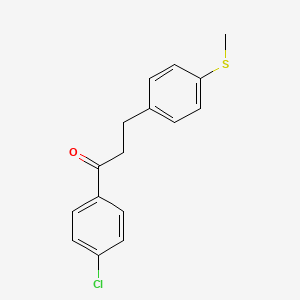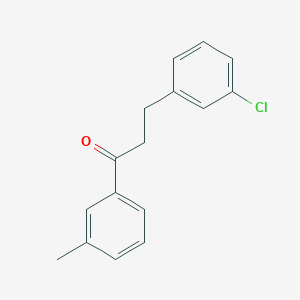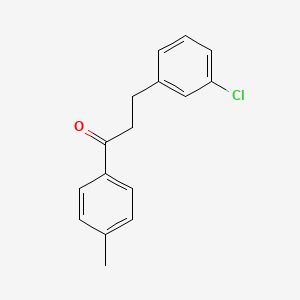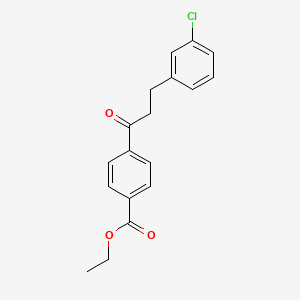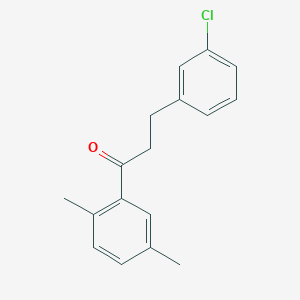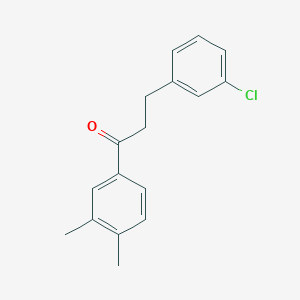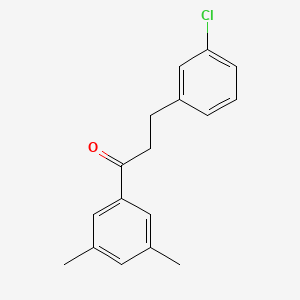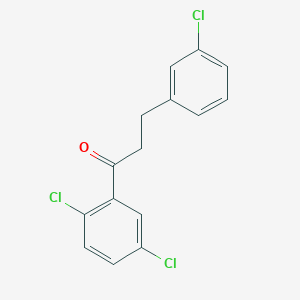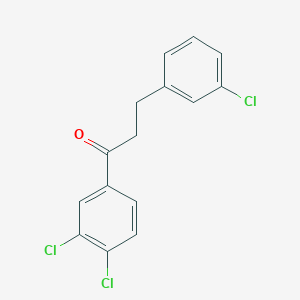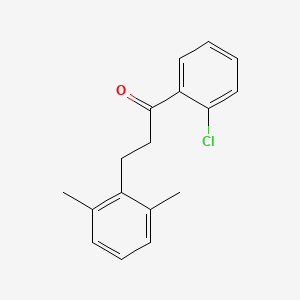
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone
Overview
Description
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone is an organic compound belonging to the class of propiophenones. It is a colorless solid that is soluble in organic solvents. This compound is a versatile intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in various reactions.
Scientific Research Applications
Polymer Synthesis and Modification
Telechelic Polymer Production : A study detailed the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A catalyzed by N-methylimidazole Cu(II) complexes. This process produced telechelic polymers with potential applications in creating materials with specific end-group functionalities (Wei, Challa, & Reedijk, 1991).
Polymer Cross-linking : The development of thermosetting poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol)s through oxidative coupling copolymerization was discussed. These materials exhibit high thermal resistance, indicating their usefulness in heat-resistant applications (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Chemical Reactions and Mechanisms
Chlorination Reactions : Research on the chlorination of substituted dimethylphenols, including 2,6-dimethylphenol derivatives, highlighted the formation of chlorocyclohexa-2,5-dienones under specific conditions, contributing to the knowledge of chlorination mechanisms and potential synthetic pathways for chlorinated organic compounds (Gordon, Hartshorn, Martyn, Morgan, Robinson, & Wright, 1994).
Electroactive Polymer Production : A study demonstrated the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide), showcasing the potential for creating electroactive and conductive polymers through novel synthetic routes (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Environmental Applications
- Biodegradability and Toxicity : An investigation into the anaerobic biodegradability and toxicity of various substituted phenols, including 2,6-dimethylphenol derivatives, offers insights into the environmental impact and degradation pathways of phenolic compounds. This research is crucial for understanding the fate of these substances in anoxic environments and their potential toxicity to methanogenic bacteria (O'Connor & Young, 1989).
Scientific Research Applications of 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone
1. Polymer Synthesis and Properties
2,6-Dimethylphenol, a related compound to this compound, is used in the synthesis of various polymers. For instance, it is utilized in the preparation of telechelics via oxidative coupling copolymerization (Wei, Challa, & Reedijk, 1991). Additionally, this compound is a key ingredient in the creation of thermosetting poly(phenylene ether) containing allyl groups, which are notable for their high thermal stability (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
2. Interaction with Other Chemicals
The interaction of 2,6-dimethylphenol with other chemicals, such as tropylium salts, has been studied, demonstrating its utility in various chemical reactions (Helden, Borg, & Bickel, 2010). This type of research highlights the compound's role in more complex chemical processes.
3. Analytical Chemistry
In the field of analytical chemistry, 2,6-dimethylphenol and its derivatives are crucial for developing methodologies for the determination of phenolic compounds in environmental samples. For instance, they are used as standards in the determination of priority phenolic compounds in water and industrial effluents (Castillo, Puig, & Barceló, 1997).
Safety and Hazards
While specific safety data for 2’-Chloro-3-(2,6-dimethylphenyl)propiophenone is not available, general safety measures for handling similar chemical compounds include avoiding inhalation, skin contact, and eye contact. In case of contact, rinse with plenty of water and seek medical attention if necessary .
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-6-5-7-13(2)14(12)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANSHNFIAYSVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644799 | |
| Record name | 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898755-00-5 | |
| Record name | 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




